Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate
CAS No.:
Cat. No.: VC15839463
Molecular Formula: C15H19NO5S
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H19NO5S |
---|---|
Molecular Weight | 325.4 g/mol |
IUPAC Name | ethyl 3-oxo-3-(4-pyrrolidin-1-ylsulfonylphenyl)propanoate |
Standard InChI | InChI=1S/C15H19NO5S/c1-2-21-15(18)11-14(17)12-5-7-13(8-6-12)22(19,20)16-9-3-4-10-16/h5-8H,2-4,9-11H2,1H3 |
Standard InChI Key | ZQBZFHBUYVQRDQ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate features a central propanoate backbone with a ketone group at the β-position and a 4-(pyrrolidin-1-ylsulfonyl)phenyl substituent. The pyrrolidine ring, a five-membered secondary amine, is sulfonylated at the nitrogen atom, conferring polarity and hydrogen-bonding capacity. The ethyl ester group enhances solubility in organic solvents, while the aryl sulfonamide moiety contributes to planar rigidity.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C16H21NO5S |
Molecular Weight | 339.4 g/mol |
IUPAC Name | ethyl 3-oxo-3-[4-(pyrrolidine-1-sulfonyl)phenyl]propanoate |
SMILES | CCOC(=O)CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
The sulfonyl group (-SO2-) bridges the phenyl ring and pyrrolidine, creating a conjugated system that stabilizes the molecule through resonance . X-ray crystallography of analogous compounds reveals that the sulfonamide group adopts a tetrahedral geometry, with bond lengths consistent with partial double-bond character in the S-N bond .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for related β-keto esters provide insights into the electronic environment of the target compound. In the 1H NMR spectrum, the ethyl group typically appears as a quartet at δ 4.2–4.3 ppm (CH2) and a triplet at δ 1.3 ppm (CH3) . The β-keto proton resonates as a singlet near δ 3.5–3.7 ppm due to deshielding by the adjacent carbonyl groups. Aromatic protons in the 4-sulfonamidophenyl moiety exhibit splitting patterns characteristic of para-substitution (δ 7.6–8.0 ppm) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate involves a multi-step sequence starting from 4-sulfonamidobenzaldehyde derivatives:
Step 1: Sulfonylation of Pyrrolidine
Pyrrolidine reacts with 4-chlorosulfonylbenzaldehyde in dichloromethane (DCM) under basic conditions to form 4-(pyrrolidin-1-ylsulfonyl)benzaldehyde. Diethylaniline is often employed as a proton scavenger to minimize side reactions .
Step 2: Claisen-Schmidt Condensation
The aldehyde intermediate undergoes condensation with ethyl acetoacetate in the presence of a catalytic base (e.g., piperidine) to yield the β-keto ester. This step proceeds via enolate formation followed by nucleophilic attack on the carbonyl carbon.
Optimization Challenges
Key issues in the synthesis include:
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Low Yield in Sulfonylation: Competing N-sulfonation and O-sulfonation pathways reduce efficiency. Using bulky amines like N,N-diethylaniline improves selectivity for N-sulfonamide formation .
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Ketone Stability: The β-keto group is prone to keto-enol tautomerism, necessitating anhydrous conditions and low temperatures during storage.
Physicochemical Properties
Solubility and Stability
Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is miscible with polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The compound decomposes above 160°C, with thermal gravimetric analysis (TGA) showing a sharp mass loss corresponding to the cleavage of the sulfonamide group .
Reactivity Profile
The β-keto ester moiety undergoes characteristic reactions:
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Knoevenagel Condensation: Reacts with aldehydes to form α,β-unsaturated esters.
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Michael Addition: The enolate intermediate adds to electron-deficient alkenes, enabling access to polyfunctionalized molecules .
The sulfonamide group participates in hydrogen bonding with biological targets, making the compound a potential kinase inhibitor precursor.
Applications in Organic Synthesis
Intermediate for Heterocycles
This compound serves as a precursor for pyrrole and pyrazole derivatives. For example, reaction with hydrazines yields pyrazolones, which are scaffolds for anticancer agents .
Drug Discovery
Molecular docking studies suggest that the sulfonamide group binds to the ATP pocket of protein kinases. Modifying the pyrrolidine ring’s substituents could enhance selectivity for specific isoforms.
Comparative Analysis with Structural Analogs
Piperidine vs. Pyrrolidine Derivatives
Replacing pyrrolidine with piperidine (as in Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate, CAS VC15829523) increases molecular weight by 14 Da and alters ring puckering. Piperidine’s six-membered ring reduces steric hindrance, improving substrate binding in enzymatic assays.
Trifluoromethyl Substituted Analogs
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (PubChem CID 2760281) lacks the sulfonamide group but introduces a lipophilic CF3 group. This modification enhances blood-brain barrier permeability, making it valuable in CNS drug development .
Table 2: Comparative Properties of β-Keto Esters
Compound | Molecular Weight (g/mol) | LogP | Target Applications |
---|---|---|---|
Target Compound (CAS 1403566-38-0) | 339.4 | 1.8 | Kinase inhibitors |
Piperidine Analog (CAS VC15829523) | 353.4 | 2.1 | Antibacterial agents |
Trifluoromethyl Analog (CID 2760281) | 260.2 | 3.0 | Neurotherapeutics |
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